molecular formula C9H10N2OS B1287719 6-Methoxy-4-methylbenzo[d]thiazol-2-amine CAS No. 331679-72-2

6-Methoxy-4-methylbenzo[d]thiazol-2-amine

Cat. No.: B1287719
CAS No.: 331679-72-2
M. Wt: 194.26 g/mol
InChI Key: ZSXCRZREAXBQQC-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylbenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C9H10N2OS. It is a derivative of benzothiazole, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 4th position on the benzothiazole ring.

Safety and Hazards

The compound has a GHS07 signal word, indicating a warning . Hazard statements associated with it include H302-H315-H319-H335, which suggest that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

6-Methoxy-4-methylbenzo[d]thiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response . The compound’s interaction with these enzymes involves binding to the active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators . This inhibition can result in decreased inflammation and pain in affected tissues. Furthermore, this compound may affect gene expression by altering the transcriptional activity of specific genes involved in inflammation and cellular stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, this compound may interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses to stress . These interactions highlight the compound’s potential as a therapeutic agent for inflammatory conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to sustained inhibition of inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, toxic effects may be observed, including gastrointestinal disturbances and liver toxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which are responsible for its metabolism and clearance from the body . The compound’s metabolism may result in the formation of active metabolites that contribute to its biological effects . Additionally, this compound may influence metabolic flux and metabolite levels, further affecting cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported by specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound may accumulate in specific cellular compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes . These interactions can modulate cellular processes and contribute to the compound’s overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-methylbenzo[d]thiazol-2-amine typically involves the reaction of 4-methyl-2-aminothiophenol with methoxy-substituted benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to facilitate the formation of the benzothiazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-4-methylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-Methylbenzo[d]thiazol-2-amine
  • 6-Methoxybenzo[d]thiazol-2-amine
  • 2-Amino-6-methoxybenzo[d]thiazole

Comparison: 6-Methoxy-4-methylbenzo[d]thiazol-2-amine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific applications .

Properties

IUPAC Name

6-methoxy-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-5-3-6(12-2)4-7-8(5)11-9(10)13-7/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXCRZREAXBQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00604688
Record name 6-Methoxy-4-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331679-72-2
Record name 6-Methoxy-4-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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